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Compound of Interest

Compound Name: Cyclic HPMPC

Cat. No.: B166231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclic HPMPC (Cyclic cidofovir), a

potent antiviral agent. The document details its core molecular properties, a summary of its

mechanism of action, and outlines the experimental methodologies used for its study.

Core Molecular Data
Cyclic HPMPC, a cyclic nucleotide analog, is a derivative of the antiviral drug cidofovir. Its

chemical properties are fundamental to its biological activity and are summarized below.

Property Value Reference(s)

Molecular Formula C₈H₁₂N₃O₅P [1][2][3]

Molecular Weight 261.17 g/mol [1][2][3][4]

IUPAC Name

4-amino-1-[[(5S)-2-hydroxy-2-

oxo-1,4,2λ⁵-dioxaphosphinan-

5-yl]methyl]pyrimidin-2-one

[1]

CAS Number 127757-45-3 [2][3]

Synonyms Cyclic-hpmpc, Cyclic Cidofovir [1][2]

Antiviral Mechanism and Intracellular Activation
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Cyclic HPMPC functions as an intracellular prodrug of cidofovir. Its cyclic structure is believed

to enhance cellular uptake. Once inside the cell, it is metabolized to its active form, which then

exerts its antiviral effects.

The primary mechanism of action for cidofovir, and by extension Cyclic HPMPC, is the

inhibition of viral DNA synthesis. The active metabolite, cidofovir diphosphate, acts as a

competitive inhibitor and an alternative substrate for viral DNA polymerase. Its incorporation

into the growing viral DNA chain leads to the termination of chain elongation, thus halting viral

replication.

Below is a diagram illustrating the intracellular activation pathway of cidofovir, the active

component derived from Cyclic HPMPC.

Intracellular Activation Pathway of Cidofovir

Infected Host Cell

Cyclic HPMPC
(cHPMPC)

Cidofovir
(HPMPC)

Cellular Enzymes Cidofovir Monophosphate
(HPMPC-P)

Cellular Kinases Cidofovir Diphosphate
(HPMPC-PP)
(Active Form)

Cellular Kinases Viral DNA PolymeraseInhibits Viral DNA SynthesisCatalyzesCyclic HPMPC Cellular Uptake

Click to download full resolution via product page

Intracellular activation of Cyclic HPMPC to its active antiviral form.

Experimental Protocols
The study of Cyclic HPMPC involves several key experimental procedures for its synthesis,

purification, and characterization. While specific, detailed protocols are often proprietary or

published within dense scientific literature, the following outlines the general methodologies

employed.

Synthesis
The synthesis of Cyclic HPMPC can be approached through various chemical routes, often

starting from cidofovir or related precursors. A common strategy involves an intramolecular

cyclization reaction of a cidofovir derivative.
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General Procedure:

Starting Material: The synthesis typically begins with cidofovir (HPMPC) or a protected form

of it.

Cyclization Agent: A dehydrating or coupling agent is used to facilitate the intramolecular

esterification between the phosphonate and the hydroxyl group on the propyl chain.

Reaction Conditions: The reaction is carried out in an appropriate organic solvent under

controlled temperature and pH to promote the formation of the cyclic phosphonate.

Work-up and Isolation: Following the reaction, the product is isolated through extraction and

precipitation.

Purification
Purification of Cyclic HPMPC is crucial to remove unreacted starting materials, byproducts,

and other impurities. High-performance liquid chromatography (HPLC) is a commonly used

technique.

High-Performance Liquid Chromatography (HPLC):

Column: A reverse-phase column (e.g., C18) is often suitable for the separation of polar

compounds like Cyclic HPMPC.

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer)

and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve optimal

separation.

Detection: UV detection at a wavelength where the cytosine moiety absorbs (around 270-

280 nm) is a common method for monitoring the elution of the compound.

Characterization
The identity and purity of synthesized Cyclic HPMPC are confirmed using spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and types of protons in the molecule,

confirming the presence of the cytosine base, the propyl chain, and the cyclic structure.

¹³C NMR: Reveals the carbon skeleton of the molecule.

³¹P NMR: Is particularly important for confirming the formation of the cyclic phosphonate

ester, as the chemical shift of the phosphorus atom is sensitive to its chemical environment.

Mass Spectrometry (MS):

Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar

molecules like Cyclic HPMPC.

Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of

the molecule, which can be compared to the calculated mass of the chemical formula

(C₈H₁₂N₃O₅P) to confirm its identity with high accuracy. Tandem mass spectrometry

(MS/MS) can be used to fragment the molecule and provide further structural information.

The workflow for the characterization of Cyclic HPMPC is depicted in the following diagram.

Characterization Workflow for Cyclic HPMPC
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A typical workflow for the purification and characterization of synthesized Cyclic HPMPC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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